molecular formula C21H21N3O5S2 B2979545 N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-97-7

N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2979545
CAS No.: 851780-97-7
M. Wt: 459.54
InChI Key: VMSFIIVTHGAUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final compound is assembled by reacting the intermediate with methanesulfonamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathway Modulation: It affects various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: Unique due to its specific combination of functional groups.

    Other Pyrazole Derivatives: Often used in medicinal chemistry for their anti-inflammatory properties.

    Furan Derivatives: Known for their aromatic stability and reactivity in various chemical reactions.

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, a pyrazole ring, and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-15-5-11-18(12-6-15)31(27,28)24-20(21-4-3-13-29-21)14-19(22-24)16-7-9-17(10-8-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFIIVTHGAUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.